P-(3-bromophenyl)phosphonous bis(dimethylamide)

Description

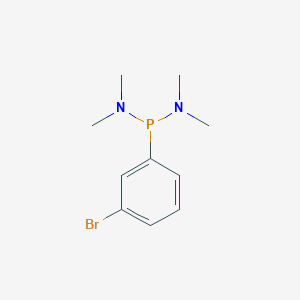

P-(3-Bromophenyl)phosphonous bis(dimethylamide) is an organophosphorus compound characterized by a phosphonous acid (PIII) core substituted with a 3-bromophenyl group and two dimethylamide moieties. The bromophenyl group introduces steric bulk and electronic effects due to bromine’s electronegativity, while the dimethylamide substituents enhance nucleophilicity and ligand properties. This compound is structurally distinct from phosphonic acid derivatives (PV), as its lower oxidation state confers unique reactivity, particularly in catalytic applications and coordination chemistry .

Properties

IUPAC Name |

N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPFKSLZDWTIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(C1=CC(=CC=C1)Br)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-(3-bromophenyl)phosphonous bis(dimethylamide) typically involves the reaction of 3-bromophenylphosphonic acid with dimethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is heated to a specific temperature, often around 50-70°C, to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of P-(3-bromophenyl)phosphonous bis(dimethylamide) may involve continuous flow reactors or batch processes, depending on the scale and desired purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: P-(3-bromophenyl)phosphonous bis(dimethylamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of P-(3-bromophenyl)phosphonous bis(dimethylamide).

Scientific Research Applications

Flame Retardant Applications

Organophosphorus compounds are increasingly recognized for their effectiveness as flame retardants due to their ability to form stable char layers and release non-flammable gases during combustion. P-(3-bromophenyl)phosphonous bis(dimethylamide) has been investigated for its potential in enhancing the flame resistance of polymers.

Synthesis and Properties

The compound is synthesized through a reaction involving phosphorus trichloride and 3-bromobenzylamine, followed by dimethylation. Its structure allows it to interact effectively with polymer matrices, improving thermal stability and reducing flammability.

Case Studies

- Polyurethane Foams : Research has shown that incorporating P-(3-bromophenyl)phosphonous bis(dimethylamide) into polyurethane foams significantly enhances their flame retardant properties. In tests using the UL 94 standard, formulations containing this compound achieved a V-0 rating, indicating excellent flame resistance .

- Epoxy Resins : The compound has also been blended with epoxy resins, where it demonstrated improved thermal degradation profiles and reduced heat release rates during combustion tests. Thermogravimetric analysis (TGA) indicated that the presence of this phosphonous compound shifts the degradation temperature to higher values, thus enhancing the material's stability under heat .

Medicinal Chemistry Applications

Beyond its role as a flame retardant, P-(3-bromophenyl)phosphonous bis(dimethylamide) exhibits potential in medicinal chemistry due to its structural similarities to biologically active phosphorous compounds.

Pharmacological Properties

Research into dimethylamine derivatives has revealed that compounds similar to P-(3-bromophenyl)phosphonous bis(dimethylamide) can exhibit various pharmacological activities, including antimicrobial and anticancer properties. The ability of these compounds to modulate biological targets makes them valuable in drug discovery .

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of P-(3-bromophenyl)phosphonous bis(dimethylamide) may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation. This opens avenues for developing new anticancer agents based on its structure .

- Drug Delivery Systems : The compound's unique chemical properties allow it to be utilized in drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents. Its incorporation into nanoparticles has shown promise in targeted drug delivery applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of P-(3-bromophenyl)phosphonous bis(dimethylamide):

Mechanism of Action

The mechanism by which P-(3-bromophenyl)phosphonous bis(dimethylamide) exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between P-(3-bromophenyl)phosphonous bis(dimethylamide) and analogous organophosphorus compounds:

Reactivity and Catalytic Performance

- This contrasts with non-halogenated analogs like methyl phosphonic acid bis(dimethylamide), which exhibit higher electron density at phosphorus .

- Catalytic Efficiency : Grafted bis(dimethylamide)phosphoryl compounds (e.g., methyl derivatives) demonstrate high efficiency in Si-Si bond cleavage due to strong Lewis basicity. The bromophenyl variant may offer improved thermal stability in such reactions .

Physical and Chemical Stability

- Hydrolytic Stability: Phosphonous bis(dimethylamide) compounds exhibit greater hydrolytic stability than phosphonites (e.g., diisopropyl phenylphosphonite), which readily hydrolyze in moist environments .

- Thermal Decomposition : The bromophenyl group may delay thermal decomposition compared to alkyl-substituted analogs, as observed in grafted catalysts operating at 170°C without degradation .

Biological Activity

P-(3-Bromophenyl)phosphonous bis(dimethylamide) is a phosphorus-containing compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, making it a subject of investigation for potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research articles.

Chemical Structure and Properties

P-(3-Bromophenyl)phosphonous bis(dimethylamide) has the following chemical structure:

- Molecular Formula : CHBrNOP

- CAS Number : 82495-64-5

The compound features a phosphonous group attached to a 3-bromophenyl moiety, which is significant for its biological interactions.

The biological activity of P-(3-bromophenyl)phosphonous bis(dimethylamide) is attributed to its ability to interact with various biological targets. Similar compounds have been shown to modulate enzyme activity and receptor interactions, particularly with adrenergic receptors. The specific mechanism involves binding to molecular targets, which can alter cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that P-(3-bromophenyl)phosphonous bis(dimethylamide) exhibits several biological activities:

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Studies :

- Neuroprotective Studies :

Data Table: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.